sulfanediylbis[benzene-4,1-diylnitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate)
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Overview
Description
Sulfanediylbis[benzene-4,1-diylnitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate) is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound is known for its intricate molecular arrangement, which includes multiple benzene rings and nitro groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfanediylbis[benzene-4,1-diylnitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate) typically involves a multi-step process. One common method starts with the preparation of substituted benzaldehyde phenylhydrazones, which are then subjected to diazo coupling with bis-diazonium chloride derived from benzidine . The resulting bis-formazans are treated with formaldehyde in the presence of perchloric acid in dioxane to afford the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require precise control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Sulfanediylbis[benzene-4,1-diylnitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzene rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH₄).
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of dinitro derivatives or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Sulfanediylbis[benzene-4,1-diylnitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of sulfanediylbis[benzene-4,1-diylnitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate) involves its interaction with molecular targets through its nitro and benzene groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or materials. The pathways involved may include electron transfer, radical formation, and covalent bonding with target molecules .
Comparison with Similar Compounds
Similar Compounds
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans): Similar in structure but with different functional groups.
2,20-[sulfanediylbis(benzene-1,4-diyloxy)]diethanol: A sulfur-containing chain extender used in polymer synthesis.
Uniqueness
Sulfanediylbis[benzene-4,1-diylnitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate) is unique due to its combination of multiple benzene rings, nitro groups, and sulfur linkages.
Properties
Molecular Formula |
C40H24N6O12S |
---|---|
Molecular Weight |
812.7 g/mol |
IUPAC Name |
[4-[[4-[4-[[4-(3,5-dinitrobenzoyl)oxyphenyl]methylideneamino]phenyl]sulfanylphenyl]iminomethyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C40H24N6O12S/c47-39(27-17-31(43(49)50)21-32(18-27)44(51)52)57-35-9-1-25(2-10-35)23-41-29-5-13-37(14-6-29)59-38-15-7-30(8-16-38)42-24-26-3-11-36(12-4-26)58-40(48)28-19-33(45(53)54)22-34(20-28)46(55)56/h1-24H |
InChI Key |
NVWYNDBRNZBCAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)SC3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C6=CC(=CC(=C6)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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